3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358089
InChI: InChI=1S/C17H15ClN2O5S2/c18-12-3-1-11(2-4-12)9-14-16(22)20(17(23)26-14)7-5-15(21)19-13-6-8-27(24,25)10-13/h1-4,6,8-9,13H,5,7,10H2,(H,19,21)/b14-9-
SMILES:
Molecular Formula: C17H15ClN2O5S2
Molecular Weight: 426.9 g/mol

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide

CAS No.:

Cat. No.: VC16358089

Molecular Formula: C17H15ClN2O5S2

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide -

Specification

Molecular Formula C17H15ClN2O5S2
Molecular Weight 426.9 g/mol
IUPAC Name 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Standard InChI InChI=1S/C17H15ClN2O5S2/c18-12-3-1-11(2-4-12)9-14-16(22)20(17(23)26-14)7-5-15(21)19-13-6-8-27(24,25)10-13/h1-4,6,8-9,13H,5,7,10H2,(H,19,21)/b14-9-
Standard InChI Key OAHKVNRPNDSHDV-ZROIWOOFSA-N
Isomeric SMILES C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O
Canonical SMILES C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Introduction

The compound 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide is a complex organic molecule characterized by its unique structural features, including a thiazolidine ring, a chlorobenzylidene group, and a thiophene moiety. These components contribute to its distinctive chemical properties and potential biological activities.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multiple steps under controlled conditions, such as controlled temperatures and inert atmospheres, to minimize side reactions. Common synthetic routes may involve the reaction of thiazolidine derivatives with aromatic aldehydes or other electrophiles.

Biological Activity and Potential Applications

Research indicates that this compound may exhibit antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific enzymes or receptors, leading to modulation of biological pathways. Its unique structure may enhance its efficacy compared to similar compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamideThiazolidine ring, chlorobenzylidene group, thiophene moietyPotential antimicrobial and anticancer properties
3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamideThiazolidine core with chlorobenzylidene and tetrahydrothiophenyl amide groupExhibits potential anti-inflammatory, antifungal, and anticancer effects
2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamideThiazolidine ring, chlorobenzylidene moiety, chromenyl acetamide structureDiverse biological activities including antimicrobial properties

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